molecular formula C9H9N3O2 B8226340 Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8226340
M. Wt: 191.19 g/mol
InChI Key: UHRBVNIQTBMOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 1234616-64-8) is a high-purity chemical intermediate belonging to the pyrrolopyrimidine class of nitrogen-rich heterocyclic compounds . With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . The pyrrolopyrimidine scaffold is of significant research interest due to its structural resemblance to purine nucleotides, making it a privileged structure in the design of bioactive molecules . While this specific ester derivative is primarily utilized as a synthetic precursor, its core structure is associated with a broad spectrum of investigated biological activities. Researchers value this scaffold for its potential in developing novel therapeutic agents, particularly in addressing antimicrobial resistance (AMR) . The related carboxylic acid derivative, 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 857204-03-6), is a common hydrolysis product and further synthon for conjugation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the provided Safety Data Sheet (SDS). Hazard statements H302-H317 indicate that this compound may be harmful if swallowed and may cause an allergic skin reaction .

Properties

IUPAC Name

ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-8(12-7)4-10-5-11-6/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBVNIQTBMOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β,β-Enaminonitrile Precursors

The reaction begins with ethoxymethylene malononitrile (1 ), which reacts with aromatic amines (e.g., p-anisidine) in ethanol at room temperature to form β,β-enaminonitriles (2 ). These intermediates are highly reactive due to their conjugated nitrile and enamine groups, making them ideal for cyclization reactions.

Cyclization with α-Haloketones

The β,β-enaminonitrile (2 ) undergoes cyclization with α-haloketones (e.g., phenacyl bromide) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80–100°C. This step yields 3-aminopyrrole derivatives (3 ), which serve as direct precursors to the pyrrolo[3,2-d]pyrimidine core.

Key Reaction Conditions:

  • Solvent: DMF or ethanol

  • Base: K₂CO₃ or triethylamine

  • Temperature: 80–100°C

  • Yield: 60–75%

Cyclocondensation to Pyrrolo[3,2-d]Pyrimidine

The 3-aminopyrrole intermediates (3 ) are subjected to cyclocondensation with formamidine acetate in refluxing ethanol to form the pyrrolo[3,2-d]pyrimidine skeleton (4 ). This step introduces the pyrimidine ring, completing the bicyclic system.

Introduction of the Ethyl Ester Group

To incorporate the ethyl ester at position 6, two strategies are employed:

  • Pre-cyclization functionalization: Use of α-haloketones bearing ester groups (e.g., ethyl bromopyruvate) during the Thorpe-Ziegler step.

  • Post-cyclization esterification: Treatment of a carboxylic acid intermediate with ethyl chloroformate in the presence of a base (e.g., DMAP).

Optimization of Esterification:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: 70–85% after purification by silica gel chromatography.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

One-pot MCRs involving malononitrile, aldehydes, and ammonium acetate have been explored to streamline synthesis. For example, reacting ethyl glyoxylate, malononitrile, and ammonium acetate in ethanol under reflux yields pyrrolo[3,2-d]pyrimidine carboxylates directly.

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable iterative coupling and cyclization steps, facilitating high-throughput synthesis. This method is particularly advantageous for generating combinatorial libraries.

Reaction Optimization and Scalability

Temperature and Catalysis

  • Cyclization: Maintaining temperatures between 80–120°C prevents decomposition of intermediates.

  • Catalysts: Lewis acids like ZnCl₂ or FeCl₃ accelerate cyclocondensation, reducing reaction times by 30–50%.

Purification Techniques

  • Chromatography: Silica gel chromatography with eluents such as DCM/methanol (9:1) achieves >95% purity.

  • Recrystallization: Ethanol-water mixtures (3:1) yield crystalline products suitable for X-ray diffraction analysis.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence time: 10–15 minutes

  • Pressure: 2–3 bar

  • Yield: 85–90% with minimal byproducts.

Structural and Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 8.45 (s, 1H, H-2), 8.92 (s, 1H, H-7).

  • ¹³C NMR: δ 14.2 (CH₂CH₃), 60.8 (OCH₂), 115.6 (C-6), 150.3 (C-4), 165.4 (C=O).

Mass Spectrometry

  • ESI-MS: m/z 248.1 [M+H]⁺ (calc. 248.09 for C₁₁H₁₀N₃O₂) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Pharmacological Applications

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate exhibits a range of biological activities that make it a promising candidate for drug development. The compound has been studied for its potential as:

  • Anticancer Agent : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cellular processes critical for cancer cell proliferation. For instance, compounds related to this compound have shown efficacy in targeting kinases involved in tumor growth and survival pathways such as Akt and S6K kinases .
  • Antiviral Activity : The compound's structure suggests potential antiviral properties, making it a candidate for developing treatments against viral infections .
  • Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for various enzymes, including those involved in purine nucleotide biosynthesis . This inhibition is crucial for the development of antifolates that can be used in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • A study published in Molecules demonstrated that derivatives could effectively induce apoptosis in liver cancer cells (HepG2) through targeted kinase inhibition .
  • Another investigation focused on the synthesis and characterization of new pyrrolopyrimidine derivatives found them to possess significant antibacterial and anticancer activities .

Mechanism of Action

The mechanism of action of Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo-Pyrimidine Family
Compound Name Structural Features Key Differences Biological Activity/Applications References
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Chlorine substituent at position 4, ethyl ester at position 6 Enhanced electrophilicity due to Cl at C4; used in nucleophilic substitution Anticancer and kinase inhibitor synthesis
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Bromine at C7, ethoxy groups at C2 and C4 Increased steric hindrance; altered electronic properties for halogen bonding Potential radiopharmaceutical applications
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Hydroxyl group at C5, methyl groups at C2 and C7 Improved solubility due to -OH; methyl groups enhance metabolic stability Antimicrobial and anti-inflammatory leads

Key Observations :

  • Substituents (e.g., Cl, Br, -OCH₂CH₃) significantly influence reactivity and biological activity. Chlorine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution .
  • Hydroxyl or methoxy groups improve solubility but may reduce membrane permeability .
Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines replace the pyrrole ring with a thiazole moiety, altering electronic and steric properties:

Compound Name Structural Features Key Differences Biological Activity/Applications References
Ethyl 5-(3-bromophenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazole ring fused to pyrimidine; bromophenyl and methyl substituents Increased lipophilicity; enhanced tyrosinase inhibition Antimelanogenic agents
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene group at C2; conjugated dihydrothiazole-pyrimidine system Extended π-conjugation; improved antioxidant activity Antioxidant and antimicrobial agents
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Chlorophenyl substituent; dihydrothiazole ring Moderate antimicrobial activity against E. coli and B. subtilis Antimicrobial drug candidates

Key Observations :

  • Thiazolo[3,2-a]pyrimidines exhibit broader biological activity (e.g., antimicrobial, antioxidant) compared to pyrrolo-pyrimidines due to sulfur’s electron-withdrawing effects .
  • Substituents like bromophenyl or trimethoxybenzylidene enhance target selectivity and potency .
Pyrrolo[2,3-c]pyridine Derivatives

These compounds feature a pyridine ring fused to pyrrole, differing in ring connectivity:

Compound Name Structural Features Key Differences Applications References
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyridine fused to pyrrole at C2 and C3 Reduced aromaticity compared to pyrimidine core Intermediate for fluorescent probes
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Chlorine substituent at C5 Increased stability and halogen-bonding potential Photodynamic therapy candidates

Key Observations :

  • Pyrrolo[2,3-c]pyridines are less planar than pyrrolo-pyrimidines, affecting π-π stacking in supramolecular assemblies .

Biological Activity

Overview

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrrole and pyrimidine ring system, making it a valuable precursor in the synthesis of various pharmacologically active molecules. Its applications span across enzyme inhibition, receptor binding, and potential therapeutic uses in cancer treatment, inflammation, and viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the function of these enzymes. Notably, it has been shown to affect key pathways involved in tumor growth and proliferation.

1. Anticancer Properties

Research indicates that this compound exhibits significant growth-suppressing effects on various cancer cell lines. For instance, studies have demonstrated its inhibitory action against important kinases involved in cancer progression, such as Akt and S6K. These findings suggest its potential utility as a therapeutic agent for cancers associated with these pathways .

2. Enzyme Inhibition

The compound is also recognized for its role in enzyme inhibition. It has been studied for its ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the purine nucleotide biosynthesis pathway. This inhibition leads to cytotoxic effects on tumor cells .

3. Antiviral and Anti-inflammatory Activity

Beyond its anticancer properties, this compound is being explored for antiviral and anti-inflammatory applications. Preliminary studies suggest that it may modulate immune responses and inhibit viral replication, although further research is needed to establish these effects conclusively .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of Akt and S6K pathways in cancer cell lines.
CytotoxicityShowed significant cytotoxic effects against FR-expressing human tumors via GARFTase inhibition.
Antiviral ActivityInvestigated potential antiviral properties; results are preliminary but promising.

Detailed Research Findings

  • Inhibition of Kinases : A study highlighted the compound's ability to inhibit key kinases involved in cell signaling pathways that regulate growth and survival of cancer cells . This makes it a candidate for further development as an anticancer drug.
  • Mechanistic Insights : Molecular docking studies reveal that this compound binds effectively to the active sites of targeted enzymes, leading to significant alterations in their activity .
  • Cytotoxicity Assays : In vitro assays have shown that treatment with this compound leads to cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are reliable synthetic routes for Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via hydrogenolytic ring contraction of pyrimido[5,4-c]pyridazine intermediates. A key method involves treating 6-methyl-5-phenylazopyrimidines with formylating agents (e.g., tert-butoxybis(dimethylamino)methane) to form intermediates, followed by catalytic hydrogenation to induce ring contraction . Alternative routes include alkylation of 2-thioxopyrimidine derivatives with ethyl chloroacetate in acetic acid/acetic anhydride under reflux, monitored by TLC for reaction completion . Optimization requires controlling temperature (reflux at ~110°C), stoichiometric ratios (1:1 molar ratio of substrates), and using sodium acetate as a base to neutralize HCl byproducts .

Q. Table 1: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Key Reference
Ring contractionFormylating agents, H₂/Pd-C60–78
Thiazolo-pyrimidine routeChloroacetic acid, NaOAc, reflux78

Q. How is the compound structurally characterized, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic (e.g., P2₁/c) or triclinic (P1) systems, with unit cell parameters such as a = 7.88–10.48 Å, b = 10.85–14.40 Å, and β = 77.65–94.94° . SHELXL (via SHELX suite) refines structures using least-squares minimization, with hydrogen atoms placed in calculated positions (riding model) and thermal parameters adjusted to 1.2–1.5×Ueq of parent atoms . Key metrics include R-factor (<0.05), Z-value (molecules per unit cell), and intermolecular interactions (C–H···O) analyzed via Mercury or OLEX2 .

Q. Table 2: Crystallographic Data

Space Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
P2₁/c7.883514.404115.23194.941723.2
P110.48510.85411.31877.651250.0

Q. What purification techniques ensure high-purity yields for this compound?

Methodological Answer: Recrystallization from ethyl acetate/ethanol (3:2 v/v) is effective for removing unreacted starting materials and byproducts. Post-reaction, the crude product is concentrated, filtered, and washed with hot water to eliminate polar impurities. Slow evaporation at 4°C promotes crystal growth, yielding >95% purity confirmed by HPLC or melting point analysis (e.g., 427–428 K) . For challenging separations, column chromatography with silica gel (hexane:ethyl acetate gradient) resolves structurally similar derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and ring puckering influence the compound’s supramolecular assembly?

Methodological Answer: Intermolecular C–H···O bonds (2.5–3.0 Å) stabilize crystal packing, forming chains along the c-axis . Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonding networks using software like CrystalExplorer . Ring puckering, quantified via Cremer-Pople parameters (e.g., total puckering amplitude Q = 0.224 Å for the pyrimidine ring), reveals non-planar conformations critical for binding interactions. Puckering coordinates are calculated using least-squares planes derived from atomic coordinates .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-4 position in the pyrrolo-pyrimidine core shows higher electron density, favoring alkylation or halogenation. Transition-state modeling (e.g., IRC calculations) rationalizes regioselectivity in SNAr reactions . MD simulations (AMBER force field) further assess solvent effects on reaction pathways .

Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved?

Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR (VT-NMR) identifies equilibrium shifts, while cross-validating with SC-XRD (e.g., confirming keto-enol tautomer dominance). For ambiguous NOESY correlations, DFT-optimized structures overlay with XRD data to validate conformers .

Q. What strategies mitigate challenges in synthesizing C-7 substituted derivatives?

Methodological Answer: C-7 functionalization is hindered by steric bulk and electronic deactivation. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C enables selective lithiation, followed by quenching with electrophiles (e.g., aldehydes or alkyl halides) . Alternatively, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (100°C, 30 min) achieves >70% yields . Monitoring by LC-MS ensures intermediate stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.